2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride

CAS No.: 1806301-42-7

Cat. No.: VC2762349

Molecular Formula: C9H5Cl3F2O2

Molecular Weight: 289.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806301-42-7 |

|---|---|

| Molecular Formula | C9H5Cl3F2O2 |

| Molecular Weight | 289.5 g/mol |

| IUPAC Name | 2-chloro-1-[2,5-dichloro-3-(difluoromethoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C9H5Cl3F2O2/c10-3-6(15)5-1-4(11)2-7(8(5)12)16-9(13)14/h1-2,9H,3H2 |

| Standard InChI Key | MYBYNEIEOOFVKH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(=O)CCl)Cl)OC(F)F)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)CCl)Cl)OC(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl chloride derivative with multiple functional groups strategically positioned on its molecular framework. Its chemical properties are summarized in the following table:

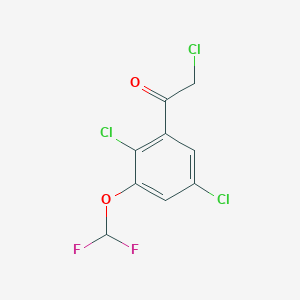

The compound's structure features a phenyl ring bearing chlorine substituents at the 2' and 5' positions, a difluoromethoxy group at the 3' position, and a phenacyl chloride (-COCH₂Cl) functional group. This unique arrangement of electron-withdrawing groups creates a molecule with distinct electronic properties and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride are largely determined by its functional groups and structural features. Although specific experimental data on this compound is limited in the available literature, several properties can be inferred from its structure:

Chemical Properties

The chemical reactivity of 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride is primarily governed by its functional groups:

-

The phenacyl chloride moiety (-COCH₂Cl) serves as an electrophilic center, making it susceptible to nucleophilic substitution reactions.

-

The difluoromethoxy group (-OCF₂H) contributes to the molecule's lipophilicity and metabolic stability.

-

The chlorine substituents on the aromatic ring affect the electronic distribution, influencing the reactivity of the phenacyl chloride group.

This combination of features makes the compound valuable for various chemical transformations in organic synthesis.

Chemical Reactivity and Reactions

The reactivity of 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride is largely dictated by its functional groups, particularly the phenacyl chloride moiety. Several key reaction types are anticipated:

Nucleophilic Substitution Reactions

The phenacyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

With amines: Formation of amino ketones

-

With thiols: Formation of sulfanyl ketones

-

With alcohols: Formation of phenacyl ethers

-

With carboxylates: Formation of α-keto esters

These reactions proceed via an SN2 mechanism, with the chloride acting as a leaving group.

Reactions Involving the Carbonyl Group

The ketone functionality can participate in typical carbonyl reactions:

-

Reduction to secondary alcohols

-

Condensation with nitrogen nucleophiles to form imines or hydrazones

-

Aldol-type reactions with appropriate substrates

Transformations of the Difluoromethoxy Group

The difluoromethoxy group is relatively stable under most conditions but may undergo transformations under specific reaction conditions, particularly in strongly basic environments.

Applications in Organic Synthesis and Research

2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride has several potential applications in chemical research and synthesis:

Building Block for Complex Molecules

The compound can serve as a versatile building block for the synthesis of more complex molecules, particularly those requiring precisely positioned halogen substituents and functional groups.

Intermediate in Pharmaceutical Synthesis

The unique substitution pattern makes this compound potentially valuable in the synthesis of pharmaceutical compounds. Difluoromethoxy groups are increasingly incorporated into drug candidates due to their beneficial effects on metabolic stability, lipophilicity, and bioavailability.

Chemical Probe

The reactive phenacyl chloride moiety can be exploited for the development of chemical probes for studying protein-ligand interactions and enzyme mechanisms. The electrophilic nature of this group enables covalent modification of nucleophilic residues in proteins, potentially allowing for selective targeting of specific biomolecular interactions.

Comparative Analysis with Structurally Similar Compounds

Several compounds share structural similarities with 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride. The following table presents a comparison with related phenacyl chloride derivatives:

These structural variations can significantly impact the compounds' physical properties, reactivity patterns, and potential biological activities. The different arrangements of substituents affect electronic distribution within the aromatic ring, potentially altering reaction rates and selectivities.

Analytical Characterization

Standard analytical techniques for the characterization of 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride include:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide structural confirmation, with characteristic signals for the difluoromethoxy proton and the methylene protons of the phenacyl chloride group.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the carbonyl group (approximately 1680-1700 cm⁻¹) and C-F stretching vibrations.

-

Mass Spectrometry: Likely to show a molecular ion peak and characteristic fragmentation patterns, including loss of chlorine and fragmentation of the phenacyl chloride group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity determination and separation from structural isomers or synthetic intermediates.

Future Research Directions

Several promising research avenues for 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride include:

Structure-Activity Relationship Studies

Systematic investigation of how positional isomers and related compounds differ in their chemical reactivity and potential biological activities could provide valuable insights for rational design of functional molecules.

Development of Novel Synthetic Applications

Exploration of new synthetic methodologies using this compound as a building block could expand its utility in accessing structurally complex molecules, particularly those containing precisely positioned halogen substituents.

Biological Evaluation

Comprehensive screening for potential biological activities, including enzyme inhibition, antimicrobial properties, and effects on cellular pathways, would provide a more complete understanding of this compound's potential applications in life sciences research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume